molecular formula C11H17NO4 B12672739 beta-Hydroxy-p-methoxyphenethylammonium acetate CAS No. 93981-57-8

beta-Hydroxy-p-methoxyphenethylammonium acetate

Cat. No.: B12672739
CAS No.: 93981-57-8
M. Wt: 227.26 g/mol
InChI Key: CNYMZANKMVCEOK-UHFFFAOYSA-N
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Description

β-Hydroxy-p-methoxyphenethylammonium acetate is a quaternary ammonium salt characterized by a phenethylamine backbone substituted with a methoxy group at the para position and a hydroxyl group at the beta position. Its acetate counterion enhances solubility, making it relevant in pharmaceutical and biochemical applications.

Properties

CAS No.

93981-57-8

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

acetic acid;2-amino-1-(4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H13NO2.C2H4O2/c1-12-8-4-2-7(3-5-8)9(11)6-10;1-2(3)4/h2-5,9,11H,6,10H2,1H3;1H3,(H,3,4)

InChI Key

CNYMZANKMVCEOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC=C(C=C1)C(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxy-p-methoxyphenethylammonium acetate typically involves the reaction of p-methoxyphenethylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{p-Methoxyphenethylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenethylammonium derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in biochemical pathways.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications.
  • Investigated for its pharmacological properties and effects on cellular processes.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials and compounds.

Mechanism of Action

The mechanism of action of beta-Hydroxy-p-methoxyphenethylammonium acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Benzylamine Hydrochloride

  • Structure : Aromatic amine with a benzyl group and a primary ammonium group.
  • Applications : Used as a precursor in drug synthesis and a stabilizer in formulations.
  • Key Differences : Lacks the hydroxyl and methoxy substituents critical to β-hydroxy-p-methoxyphenethylammonium acetate, resulting in distinct solubility and reactivity profiles .

Methylparaben

  • Structure : Ester of para-hydroxybenzoic acid with a methoxy group.
  • Applications : Widely used as a preservative in pharmaceuticals and cosmetics.
  • Key Differences : Unlike β-hydroxy-p-methoxyphenethylammonium acetate, methylparaben lacks a charged ammonium group, reducing its interaction with biological membranes .

Hexamethylene Diisocyanate (HDI)

  • Structure : Aliphatic diisocyanate with six methylene groups.
  • Applications : Industrial use in polyurethane production.
  • Key Differences : HDI’s isocyanate functional groups contrast sharply with the ammonium-acetate ion pair in β-hydroxy-p-methoxyphenethylammonium acetate, rendering it toxic and unsuitable for biomedical applications .

Comparative Data Table

Compound Functional Groups Key Applications Safety Profile
β-Hydroxy-p-methoxyphenethylammonium acetate β-hydroxy, p-methoxy, ammonium acetate Not available in evidence Not available in evidence
Benzylamine Hydrochloride Aromatic amine, hydrochloride Drug synthesis, stabilizer Generally recognized as safe
Methylparaben Ester, methoxy Preservative Low toxicity at low doses
Hexamethylene Diisocyanate (HDI) Aliphatic diisocyanate Polyurethane production High toxicity, respiratory irritant

Research Findings and Limitations

  • However, its charged ammonium group may alter bioavailability compared to neutral esters .

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